4-Bromo-2-(trifluoromethoxy)phenylthiourea

Description

BenchChem offers high-quality 4-Bromo-2-(trifluoromethoxy)phenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(trifluoromethoxy)phenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-bromo-2-(trifluoromethoxy)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2OS/c9-4-1-2-5(14-7(13)16)6(3-4)15-8(10,11)12/h1-3H,(H3,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWNTERKPUTWDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248933 |

Source

|

| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227955-26-1 |

Source

|

| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethoxy)phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-Bromo-2-(trifluoromethoxy)phenylthiourea, a molecule of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethoxy group can enhance the metabolic stability and membrane permeability of drug candidates. This document offers a detailed, two-step, one-pot synthetic pathway commencing from the commercially available 4-Bromo-2-(trifluoromethoxy)aniline. The synthesis involves the formation of an isothiocyanate intermediate, followed by its reaction with ammonia to yield the target thiourea. This guide is designed to provide researchers with a robust and reproducible methodology, complete with expert insights into the rationale behind the experimental choices, self-validating protocols, and comprehensive characterization techniques.

Introduction: The Significance of Trifluoromethoxylated Arylthioureas

The trifluoromethoxy (-OCF₃) group has emerged as a valuable substituent in modern drug design. Its unique electronic properties and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Specifically, the trifluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability, which is crucial for oral bioavailability and CNS penetration. Arylthioureas, in turn, are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The combination of these two moieties in 4-Bromo-2-(trifluoromethoxy)phenylthiourea creates a promising building block for the development of novel therapeutic agents. The bromine atom further provides a handle for subsequent cross-coupling reactions, allowing for further molecular diversification.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylthiourea is most efficiently achieved through a two-step, one-pot reaction starting from 4-Bromo-2-(trifluoromethoxy)aniline. This strategy is predicated on the initial conversion of the primary amine to a more reactive isothiocyanate intermediate, which is then readily attacked by a nucleophile, in this case, ammonia, to form the desired thiourea.

Caption: Synthetic workflow for 4-Bromo-2-(trifluoromethoxy)phenylthiourea.

Causality Behind Experimental Choices

-

Choice of Reagents for Isothiocyanate Formation: The use of carbon disulfide in the presence of a base like triethylamine to form a dithiocarbamate salt is a classic and reliable method. Dicyclohexylcarbodiimide (DCC) is then employed as a dehydrating agent to facilitate the elimination of H₂S, leading to the formation of the isothiocyanate. This method is generally preferred over the use of more hazardous reagents like thiophosgene.

-

One-Pot Procedure: Conducting the synthesis in a one-pot fashion without isolating the isothiocyanate intermediate is advantageous. It minimizes product loss during transfers and purification steps, reduces solvent waste, and improves the overall time efficiency of the process.

-

Nucleophilic Addition of Ammonia: Aqueous ammonia serves as a readily available and effective source of the nucleophilic amino group required for the conversion of the isothiocyanate to the thiourea. The reaction is typically clean and proceeds with high yield.

Detailed Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 4-Bromo-2-(trifluoromethoxy)aniline | Starting material |

| Carbon Disulfide (CS₂) | Thiocarbonyl source |

| Triethylamine (Et₃N) | Base |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating agent |

| Dichloromethane (DCM), Anhydrous | Solvent |

| Aqueous Ammonia (NH₄OH, 28-30%) | Nucleophile for thiourea formation |

| Hydrochloric Acid (HCl, 1M) | for workup |

| Saturated Sodium Bicarbonate (NaHCO₃) | for workup |

| Brine | for workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | for mixing |

| Ice bath | for temperature control |

| Separatory funnel | for liquid-liquid extraction |

| Rotary evaporator | for solvent removal |

| Buchner funnel and filter paper | for solid filtration |

| Recrystallization apparatus | for purification |

| NMR Spectrometer | for structural characterization |

| IR Spectrometer | for functional group identification |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-(trifluoromethoxy)aniline (10.0 g, 39.0 mmol) and anhydrous dichloromethane (100 mL). Cool the resulting solution to 0 °C using an ice bath with continuous stirring.

-

Formation of Dithiocarbamate Intermediate: To the cooled solution, add triethylamine (6.0 mL, 42.9 mmol) dropwise, followed by the slow, dropwise addition of carbon disulfide (2.7 mL, 44.9 mmol). Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Formation of Isothiocyanate: While maintaining the temperature at 0 °C, add a solution of dicyclohexylcarbodiimide (8.8 g, 42.9 mmol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. A white precipitate of dicyclohexylthiourea will form.

-

Formation of Thiourea: Without isolating the isothiocyanate, cool the reaction mixture back to 0 °C in an ice bath. Slowly add aqueous ammonia (28-30%, 20 mL) to the stirred suspension. A significant exotherm may be observed. Allow the reaction to warm to room temperature and stir vigorously overnight.

-

Workup and Purification:

-

Filter the reaction mixture through a pad of Celite® to remove the precipitated dicyclohexylurea. Wash the filter cake with dichloromethane (2 x 20 mL).

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be obtained as a solid.

-

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield 4-Bromo-2-(trifluoromethoxy)phenylthiourea as a crystalline solid.[1]

Self-Validating System: Characterization and Data

To ensure the identity and purity of the synthesized 4-Bromo-2-(trifluoromethoxy)phenylthiourea, a comprehensive characterization using spectroscopic methods is essential.

Table of Expected Quantitative Data:

| Parameter | Expected Value |

| Starting Material | |

| 4-Bromo-2-(trifluoromethoxy)aniline | 10.0 g (39.0 mmol) |

| Reagents | |

| Carbon Disulfide | 2.7 mL (44.9 mmol) |

| Triethylamine | 6.0 mL (42.9 mmol) |

| Dicyclohexylcarbodiimide | 8.8 g (42.9 mmol) |

| Aqueous Ammonia (28-30%) | 20 mL |

| Product | |

| Yield (Theoretical) | 12.2 g |

| Yield (Typical) | 80-90% |

| Melting Point | To be determined experimentally |

| Appearance | White to off-white crystalline solid |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum will provide information about the proton environment in the molecule.

-

Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

-

Amine Protons (-NH₂): The two protons of the primary amine group of the thiourea will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is often observed in the region of δ 7.5-9.5 ppm.

-

Thiourea N-H Proton: The proton on the nitrogen atom attached to the aromatic ring will also appear as a singlet, typically downfield due to the electron-withdrawing nature of the thiocarbonyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

-

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum will be that of the thiocarbonyl carbon, typically appearing in the range of δ 180-190 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region (δ 110-150 ppm). The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

-

Trifluoromethoxy Carbon (-OCF₃): This carbon will appear as a quartet in the region of δ 120-125 ppm with a large coupling constant (J_C-F ≈ 250-260 Hz).

IR (Infrared) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

N-H Stretching: The N-H stretching vibrations of the primary amine and the N-H bond of the thiourea will appear as one or two bands in the region of 3200-3400 cm⁻¹.[2] These bands are often broad due to hydrogen bonding.

-

C=S Stretching: The characteristic thiocarbonyl (C=S) stretching vibration is typically observed in the region of 1300-1400 cm⁻¹. This peak can sometimes be weak.

-

C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region, typically between 1200-1350 cm⁻¹.

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group will be present in the region of 1100-1250 cm⁻¹.

Conclusion

This technical guide outlines a reliable and efficient synthesis of 4-Bromo-2-(trifluoromethoxy)phenylthiourea. The described two-step, one-pot methodology, coupled with the detailed experimental protocol and characterization guidelines, provides a solid foundation for researchers to produce this valuable compound for applications in drug discovery and medicinal chemistry. The principles of causality in experimental design and self-validating protocols through rigorous characterization are emphasized to ensure scientific integrity and reproducibility.

References

- BenchChem. (2025). Recrystallization techniques for purifying 1-(2-hydroxyphenyl)-3-phenylthiourea.

- ChemicalBook. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. J. Org. Chem., 71, 8268-8271.

- Kavsek, K., et al. (2015). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.

- Li, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 834-844.

- Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332.

- Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from The Royal Society of Chemistry website.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethoxy)aniline 97 175278-09-8.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Tan, W., Wei, J., & Jiang, X. (2017).

- Wu, J., et al. (2019).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(trifluoromethoxy)phenylthiourea

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-2-(trifluoromethoxy)phenylthiourea. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. This document moves beyond a simple recitation of data to explain the underlying principles that govern the spectral features of this complex molecule.

Introduction: The Structural Significance of 4-Bromo-2-(trifluoromethoxy)phenylthiourea

4-Bromo-2-(trifluoromethoxy)phenylthiourea is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. Its unique combination of a thiourea moiety, a bromine atom, and a trifluoromethoxy group on a phenyl ring gives rise to a distinct electronic and steric environment. Understanding the precise arrangement of these substituents is critical for predicting the molecule's reactivity, biological activity, and physical properties. ¹H NMR spectroscopy is an indispensable tool for confirming the substitution pattern and elucidating the electronic effects at play within the molecule.

Core Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted benzene derivative is governed by the electronic nature of its substituents.[1][2] Electron-withdrawing groups deshield aromatic protons, shifting their signals downfield (to higher ppm values), while electron-donating groups have the opposite effect, causing upfield shifts.[2][3] In 4-Bromo-2-(trifluoromethoxy)phenylthiourea, we have three key substituents to consider:

-

Thiourea (-NHCSNH₂): The thiourea group is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen and sulfur atoms. The nitrogen lone pairs can participate in resonance, but the overall effect on the aromatic ring is complex and can be influenced by the solvent and hydrogen bonding.[4][5]

-

Bromine (-Br): As a halogen, bromine is an inductively electron-withdrawing but resonance-donating group. Its inductive effect typically dominates, leading to a net deshielding of the aromatic protons.

-

Trifluoromethoxy (-OCF₃): The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is primarily inductive.

These substituents create a unique electronic environment for the three remaining aromatic protons, leading to distinct chemical shifts and coupling patterns.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A high-quality ¹H NMR spectrum is essential for accurate structural interpretation. The following is a standard protocol for the acquisition of the spectrum for 4-Bromo-2-(trifluoromethoxy)phenylthiourea.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 4-Bromo-2-(trifluoromethoxy)phenylthiourea.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often a good choice for thiourea compounds due to its ability to solubilize the sample and the exchangeable nature of the N-H protons.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (400 MHz Spectrometer):

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

- Temperature: 298 K (25 °C).

- Spectral Width: 0-16 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64, depending on the sample concentration.

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Workflow for NMR Data Acquisition:

Caption: A typical workflow for acquiring and processing an NMR spectrum.

Predicted ¹H NMR Spectral Data

Based on the electronic effects of the substituents, the following is a predicted ¹H NMR data table for 4-Bromo-2-(trifluoromethoxy)phenylthiourea.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |

| 1 | 9.5 - 10.5 | Broad Singlet | - | 1H | NH |

| 2 | 8.0 - 9.0 | Broad Singlet | - | 2H | NH₂ |

| 3 | 7.8 - 8.2 | Doublet | ~2.5 | 1H | H-3 |

| 4 | 7.5 - 7.8 | Doublet of Doublets | ~8.5, ~2.5 | 1H | H-5 |

| 5 | 7.2 - 7.5 | Doublet | ~8.5 | 1H | H-6 |

Spectral Interpretation and Rationale

Molecular Structure and Proton Numbering:

Caption: Structure of 4-Bromo-2-(trifluoromethoxy)phenylthiourea with proton numbering.

Aromatic Region (7.0 - 8.5 ppm):

The aromatic region of the spectrum is the most informative for confirming the substitution pattern. We expect to see three distinct signals, each integrating to one proton.

-

H-3 (Predicted δ 7.8 - 8.2 ppm, Doublet): This proton is ortho to the strongly electron-withdrawing trifluoromethoxy group and the thiourea group. This proximity to two deshielding groups will cause its signal to appear furthest downfield. It will be split into a doublet by the neighboring H-5 proton, with a small meta coupling constant (⁴J) of approximately 2.5 Hz.[6][7]

-

H-5 (Predicted δ 7.5 - 7.8 ppm, Doublet of Doublets): This proton is situated between the bromine atom and a hydrogen (H-6). It is also meta to the thiourea group. It will experience coupling from both H-6 (ortho coupling, ³J ≈ 8.5 Hz) and H-3 (meta coupling, ⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.[6][8]

-

H-6 (Predicted δ 7.2 - 7.5 ppm, Doublet): This proton is ortho to the bromine atom and meta to the trifluoromethoxy group. The combination of these effects will likely place its signal at the most upfield position in the aromatic region. It will be split into a doublet by the neighboring H-5 proton, with a typical ortho coupling constant (³J) of around 8.5 Hz.[7][8]

Spin-Spin Coupling Diagram:

Caption: Predicted spin-spin coupling interactions in the aromatic ring.

Thiourea Protons (Variable Chemical Shifts):

The protons on the nitrogen atoms of the thiourea group are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature.[4][5]

-

NH (Predicted δ 9.5 - 10.5 ppm, Broad Singlet): The proton on the nitrogen directly attached to the phenyl ring is expected to be a broad singlet. Its chemical shift will be significantly downfield due to the deshielding effect of the aromatic ring and potential intramolecular hydrogen bonding.

-

NH₂ (Predicted δ 8.0 - 9.0 ppm, Broad Singlet): The two protons of the terminal amino group are also expected to appear as a broad singlet. Their signal will likely be more upfield compared to the other NH proton. In some cases, at low temperatures, the rotation around the C-N bond might be slow enough to resolve these into two separate signals.[4]

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-(trifluoromethoxy)phenylthiourea provides a wealth of information that allows for its unambiguous structural confirmation. The distinct chemical shifts and coupling patterns of the aromatic protons are a direct consequence of the electronic interplay between the thiourea, bromine, and trifluoromethoxy substituents. A thorough understanding of these principles is paramount for any scientist working with complex organic molecules. This guide serves as a framework for both the prediction and interpretation of such spectra, emphasizing the importance of a logical, first-principles-based approach to spectral analysis.

References

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Retrieved from [Link]

-

Why para aromatic has a low J constant and why ortho has high J constant?. (n.d.). Vedantu. Retrieved from [Link]

- Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(11), 1437-1444.

- Barton, B. E., & T. D. W. Claridge. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Stark, P. A. (1979). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea.

- Manglik, A., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 239-248.

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19 F NMR studies of proteins. (2015, March 27). Manglik lab @ UCSF. Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (n.d.). ResearchGate. Retrieved from [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022, September 5). PMC - NIH. Retrieved from [Link]

-

1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

Crystal structure of 4-Bromo-2-(trifluoromethoxy)phenylthiourea

An In-Depth Technical Guide to the Crystal Structure of 4-Bromo-2-(trifluoromethoxy)phenylthiourea

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylthiourea derivatives are a cornerstone in modern medicinal chemistry, demonstrating a vast array of biological activities. This technical guide provides a comprehensive examination of the structural and electronic properties of 4-Bromo-2-(trifluoromethoxy)phenylthiourea, a molecule of significant interest due to its unique combination of functional groups. While a definitive crystal structure is not yet publicly available, this document outlines the established experimental and computational methodologies that would be employed for its complete characterization. We will delve into the synthetic pathway, spectroscopic analysis, single-crystal X-ray diffraction, and the crucial role of computational chemistry in elucidating the molecule's three-dimensional architecture and intermolecular interactions. This guide is designed to serve as a self-validating framework for the structural analysis of this and related thiourea derivatives.

Introduction: The Significance of Phenylthiourea Derivatives

The thiourea moiety is a powerful pharmacophore known for its ability to form strong hydrogen bonds and coordinate with metal ions, making it a key component in many biologically active compounds. The addition of a substituted phenyl ring allows for precise tuning of the molecule's lipophilicity, electronic properties, and steric profile, which can significantly impact its pharmacological activity. Thiourea derivatives have shown a wide spectrum of therapeutic potential, including antibacterial, antifungal, anticancer, and antioxidant properties.[1][2] The title compound, 4-Bromo-2-(trifluoromethoxy)phenylthiourea, incorporates a bromine atom, a potential site for halogen bonding, and a trifluoromethoxy group, which can modulate the molecule's metabolic stability and electronic nature. A thorough understanding of its crystal structure is paramount for rational drug design and for elucidating its mechanism of action at a molecular level.

Synthesis and Spectroscopic Characterization

The synthesis of N-arylthioureas is a well-established chemical transformation. The general approach involves the reaction of a corresponding aniline with a source of thiocyanate, followed by in-situ formation of the isothiocyanate and subsequent reaction with an amine. For the title compound, the likely synthetic route is the reaction of 4-bromo-2-(trifluoromethoxy)aniline with an isothiocyanate precursor.

General Synthetic Protocol

A robust synthesis protocol would involve the reaction of 4-bromo-2-(trifluoromethoxy)aniline with benzoyl isothiocyanate, followed by hydrolysis of the intermediate benzoylthiourea.

Experimental Protocol:

-

Step 1: Synthesis of the Isothiocyanate Precursor: 4-bromo-2-(trifluoromethoxy)aniline is reacted with a thiocarbonyl transfer reagent, such as thiophosgene or by treatment with carbon disulfide and a base, to yield 4-bromo-2-(trifluoromethoxy)phenyl isothiocyanate.

-

Step 2: Formation of Thiourea: The isolated isothiocyanate is then reacted with a solution of ammonia to yield the target compound, 4-Bromo-2-(trifluoromethoxy)phenylthiourea.

The resulting product would be a solid, which can be purified by recrystallization from a suitable solvent like ethanol.[3]

Spectroscopic Characterization

The synthesized compound would be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the thiourea group.

-

¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the aromatic carbons, the trifluoromethoxy carbon, and the C=S carbon of the thiourea.

-

¹⁹F NMR Spectroscopy: A singlet is expected for the -OCF₃ group.

-

FTIR Spectroscopy: The infrared spectrum will be crucial for identifying the N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹) and the C=S stretching vibration (around 1300-1400 cm⁻¹).[3]

-

Mass Spectrometry: High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the compound.

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

The gold standard for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals are a prerequisite for a successful diffraction experiment.

Experimental Protocol:

-

Solvent Selection: A range of solvents and solvent mixtures (e.g., ethanol, acetone, acetonitrile, ethyl acetate) will be screened for their ability to dissolve the compound and promote slow crystallization.

-

Crystallization Technique: Slow evaporation of a saturated solution at room temperature is a common and effective method. Other techniques include slow cooling of a hot saturated solution or vapor diffusion.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Protocol:

-

Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to achieve the best possible fit to the experimental data.[4]

The final output of a successful crystal structure determination is a set of atomic coordinates that define the positions of all atoms in the unit cell, as well as information about bond lengths, bond angles, and torsion angles.

Molecular Geometry and Intermolecular Interactions

Based on the analysis of related phenylthiourea structures, we can predict the key structural features of 4-Bromo-2-(trifluoromethoxy)phenylthiourea.

Molecular Conformation

The molecule is expected to be largely planar, with some rotation possible around the C-N bonds. The relative orientation of the phenyl ring and the thiourea moiety will be a key conformational feature.

Intermolecular Interactions

The crystal packing will be dominated by a network of intermolecular interactions.

-

Hydrogen Bonding: The N-H groups of the thiourea are excellent hydrogen bond donors, and the sulfur atom is a potential hydrogen bond acceptor. We can anticipate the formation of N-H···S hydrogen bonds, which are a hallmark of thiourea crystal structures.

-

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor, and it may interact with electron-rich atoms like the sulfur of a neighboring molecule.

-

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.[4]

The Role of Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are an indispensable tool for complementing and rationalizing experimental findings.

Geometry Optimization

DFT calculations can be used to predict the gas-phase geometry of the molecule. This theoretical structure can then be compared with the experimentally determined crystal structure to assess the effects of intermolecular interactions on the molecular conformation.

Spectroscopic Prediction

DFT can also be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with the experimental spectra can aid in the assignment of signals and provide further confidence in the structural characterization.[5]

Analysis of Intermolecular Interactions

Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to characterize and quantify the strength of the various intermolecular interactions observed in the crystal structure.

Data Presentation

Table 1: Predicted Crystallographic and Refinement Data

| Parameter | Predicted Value |

| Chemical formula | C₈H₆BrF₃N₂OS |

| Formula weight | 315.11 g/mol |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or P2₁2₁2₁ |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| R-factor | < 0.05 |

| wR-factor | < 0.10 |

Visualizations

Caption: A flowchart illustrating the typical workflow for the synthesis, characterization, and structural analysis of 4-Bromo-2-(trifluoromethoxy)phenylthiourea.

Caption: A diagram illustrating the key potential non-covalent interactions that 4-Bromo-2-(trifluoromethoxy)phenylthiourea can engage in within a crystal lattice.

Conclusion

The structural elucidation of 4-Bromo-2-(trifluoromethoxy)phenylthiourea is a critical step in understanding its potential as a therapeutic agent. This technical guide has outlined a comprehensive, self-validating methodology for its synthesis, characterization, and detailed structural analysis. The integration of experimental techniques like single-crystal X-ray diffraction with computational methods such as DFT provides a powerful synergy for revealing the intricate details of its molecular geometry and intermolecular interactions. The insights gained from such studies are invaluable for the rational design of new and more effective phenylthiourea-based drugs.

References

-

An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. ResearchGate. Available from: [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. Available from: [Link]

-

Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. MDPI. Available from: [Link]

-

Phenylthiourea | C7H8N2S | CID 676454. PubChem. Available from: [Link]

-

Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity. MDPI. Available from: [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. PMC. Available from: [Link]

-

Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. Available from: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]

-

Crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile. PMC. Available from: [Link]

-

Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. International Journal of ChemTech Research. Available from: [Link]

Sources

Elucidation of the Mechanism of Action of 4-Bromo-2-(trifluoromethoxy)phenylthiourea: A Research Framework

An In-Depth Technical Guide to the

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, 4-Bromo-2-(trifluoromethoxy)phenylthiourea. The unique structural moieties of this molecule—a phenylthiourea core substituted with a bromine atom and a trifluoromethoxy group—suggest a rich and complex pharmacology. The trifluoromethyl and trifluoromethoxy groups are known to enhance biological and physicochemical properties, making this compound a person of interest for therapeutic development.[1][2] This document outlines a logical, multi-pronged approach to systematically unravel its biological targets and cellular effects, grounded in established methodologies and the known activities of structurally related compounds.

Part 1: Foundational Understanding and Core Hypotheses

The thiourea scaffold is a versatile pharmacophore present in a variety of biologically active molecules with demonstrated anticancer, antibacterial, antiviral, and enzyme inhibitory properties.[3][4] The parent compound, phenylthiourea (PTU), is a well-characterized inhibitor of phenoloxidase (tyrosinase), a copper-containing enzyme, suggesting that metalloenzyme inhibition is a potential mechanism for its derivatives.[5][6][7] Furthermore, substituted phenylthioureas have been shown to modulate critical cellular signaling pathways, including the Wnt/β-catenin pathway, and to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV.[4][8][9][10]

Based on this precedent, we can formulate three primary hypotheses for the mechanism of action of 4-Bromo-2-(trifluoromethoxy)phenylthiourea:

-

Metalloenzyme Inhibition: The compound may act as an inhibitor of metalloenzymes, with the thiourea group chelating the metal cofactor in the enzyme's active site.

-

Modulation of Oncogenic Signaling Pathways: The molecule could interfere with key signaling cascades implicated in cancer cell proliferation and survival.

-

Antimicrobial Activity through Essential Enzyme Inhibition: The compound may exhibit antibacterial properties by targeting crucial bacterial enzymes.

This guide will detail the experimental workflows to test these hypotheses.

Part 2: Proposed Experimental Investigation

Hypothesis 1: Metalloenzyme Inhibition

A logical starting point is to investigate the inhibitory potential of 4-Bromo-2-(trifluoromethoxy)phenylthiourea against a panel of relevant metalloenzymes.

Experimental Protocol: Enzyme Inhibition Assays

-

Enzyme Selection: A panel of metalloenzymes should be selected, including tyrosinase (as a positive control based on PTU activity), matrix metalloproteinases (MMPs), and carbonic anhydrases.

-

Assay Principle: Spectrophotometric or fluorometric assays will be used to measure the enzymatic activity in the presence and absence of the test compound.

-

Procedure: a. Prepare a stock solution of 4-Bromo-2-(trifluoromethoxy)phenylthiourea in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme, its specific substrate, and varying concentrations of the test compound. c. Include appropriate controls (no enzyme, no substrate, no inhibitor). d. Incubate the plate at the optimal temperature for the enzyme. e. Measure the product formation over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Table 1: Hypothetical Enzyme Inhibition Data

| Enzyme | Substrate | IC50 (µM) |

| Tyrosinase | L-DOPA | TBD |

| MMP-2 | Fluorogenic Peptide | TBD |

| MMP-9 | Fluorogenic Peptide | TBD |

| Carbonic Anhydrase II | p-Nitrophenyl Acetate | TBD |

Diagram 1: General Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of 4-Bromo-2-(trifluoromethoxy)phenylthiourea against a panel of metalloenzymes.

Hypothesis 2: Modulation of Oncogenic Signaling Pathways

Given the reported activity of a similar compound against the Wnt/β-catenin pathway, this is a primary target for investigation.[4]

Experimental Protocol: Wnt/β-catenin Reporter Assay

-

Cell Line: Use a cancer cell line with a constitutively active Wnt pathway (e.g., SW480) that has been stably transfected with a β-catenin-responsive reporter construct (e.g., TOP-Flash).

-

Assay Principle: The reporter construct contains TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase.

-

Procedure: a. Seed the reporter cell line in a 96-well plate. b. Treat the cells with varying concentrations of 4-Bromo-2-(trifluoromethoxy)phenylthiourea for 24-48 hours. c. Lyse the cells and measure luciferase activity using a luminometer. d. Perform a cell viability assay (e.g., MTT) in parallel to normalize for cytotoxicity.

-

Data Analysis: Normalize the luciferase activity to cell viability. Determine the IC50 for the inhibition of Wnt signaling.

Diagram 2: Wnt/β-catenin Signaling Pathway and Potential Point of Inhibition

Caption: Simplified Wnt/β-catenin signaling pathway with hypothetical points of inhibition by the test compound.

Hypothesis 3: Antimicrobial Activity through Essential Enzyme Inhibition

The potential for antibacterial activity can be assessed through standard microbiology assays.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Assay Principle: Broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.

-

Procedure: a. Prepare a two-fold serial dilution of 4-Bromo-2-(trifluoromethoxy)phenylthiourea in a 96-well plate containing cation-adjusted Mueller-Hinton broth. b. Inoculate each well with a standardized bacterial suspension. c. Include positive (bacteria only) and negative (broth only) controls. d. Incubate the plate at 37°C for 18-24 hours. e. Determine the MIC by visual inspection of turbidity.

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Hypothetical Antimicrobial Susceptibility Data

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | TBD |

| Escherichia coli | Negative | TBD |

| Pseudomonas aeruginosa | Negative | TBD |

| Enterococcus faecalis | Positive | TBD |

Part 3: Concluding Remarks and Future Directions

The proposed research framework provides a systematic approach to elucidating the mechanism of action of 4-Bromo-2-(trifluoromethoxy)phenylthiourea. The outcomes of these experiments will guide further investigation. For instance, if significant enzyme inhibition is observed, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive). If the Wnt signaling pathway is inhibited, downstream targets should be analyzed by Western blotting and qPCR. Should the compound exhibit potent antimicrobial activity, in vitro assays with purified DNA gyrase and topoisomerase IV would be the logical next step. This structured approach, grounded in the established pharmacology of related compounds, will enable a thorough and efficient characterization of this promising molecule.

References

-

Ryazanova AD, et al. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. J Enzyme Inhib Med Chem. 2012 Feb;27(1):78-83. [Link][6][7]

-

Ahmad, S., et al. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. 2022;12(21):13065-13097. [Link][3]

-

Wudarska, M., et al. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. 2021; 22(21):11649. [Link][4]

-

Wudarska, M., et al. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences. 2022; 23(24):15694. [Link][8][9][10]

-

Limban, C., et al. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules. 2020; 25(8):1885. [Link][12]

-

Modi, G., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2022; 27(19):6568. [Link][1]

-

Mathew, B., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. 2022; 10(10):2054. [Link][2]

-

Kesuma, D., et al. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. 2023; 11(1):134-143. [Link][13]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jppres.com [jppres.com]

Physical and chemical properties of 4-Bromo-2-(trifluoromethoxy)phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Promising Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The trifluoromethoxy group, in particular, is lauded for its ability to improve metabolic stability, increase lipophilicity, and enhance membrane permeability, all crucial factors in the development of effective drugs. This guide delves into the core physical and chemical properties of a molecule that elegantly combines this advantageous group with a bromine atom and a thiourea moiety: 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea .

While specific experimental data for this compound is not extensively available in public literature, this guide will provide a comprehensive overview based on established chemical principles and data from closely related analogs. We will explore its molecular structure, predict its key physicochemical properties, propose a logical synthetic pathway, and discuss its potential applications in drug development, offering valuable insights for researchers working at the frontier of pharmaceutical sciences.

Molecular Identity and Physicochemical Landscape

1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea, identified by the CAS number 1227955-26-1, possesses a molecular formula of C₈H₆BrF₃N₂OS and a molecular weight of 315.11 g/mol .

Table 1: Core Molecular and Physical Properties of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea

| Property | Value/Prediction | Source/Basis |

| CAS Number | 1227955-26-1 | Chemical Abstract Service |

| Molecular Formula | C₈H₆BrF₃N₂OS | |

| Molecular Weight | 315.11 g/mol | |

| Melting Point | Predicted: 170-185 °C | Based on the melting point of the analogous compound 4-Bromo-2-(trifluoromethyl)phenyl thiourea (176-181 °C).[1] The trifluoromethoxy group may slightly alter this. |

| Boiling Point | Not available; likely to decompose at high temperatures. | |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and methanol. | Based on the properties of similar phenylthiourea derivatives.[2] |

| Appearance | Predicted: White to off-white solid. | Based on the appearance of related thiourea compounds.[3] |

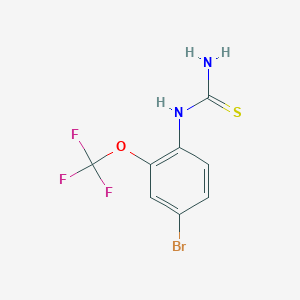

Structural Elucidation: A Diagrammatic Representation

The molecular architecture of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea is pivotal to its chemical behavior and potential biological activity.

Figure 1: Chemical structure of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea.

Anticipated Spectroscopic Signature

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Features | Rationale |

| ¹H NMR | Aromatic protons (3H, multiplet), N-H protons (3H, broad singlets) | The three protons on the phenyl ring would appear as a complex multiplet. The three N-H protons of the thiourea group would likely be visible as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons (6 signals), Thiocarbonyl carbon (C=S), Trifluoromethoxy carbon (-OCF₃) | The six carbons of the benzene ring would show distinct signals. The thiocarbonyl carbon is expected to appear significantly downfield. The carbon of the trifluoromethoxy group would be coupled to the three fluorine atoms, resulting in a quartet. |

| FT-IR (cm⁻¹) | N-H stretching (~3400-3100), C=S stretching (~1300-1100), C-O-C stretching (~1250-1050), C-F stretching (~1200-1000) | The N-H stretches of the thiourea group are expected in the high-wavenumber region. The C=S stretch is a key identifier. The C-O-C and strong C-F stretches from the trifluoromethoxy group will also be prominent. |

| Mass Spec (m/z) | Molecular ion peak (M⁺) at ~314 and ~316 (due to bromine isotopes), fragmentation patterns corresponding to the loss of thiourea and trifluoromethoxy moieties. | The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity. |

Strategic Synthesis Pathway

The synthesis of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea would most logically proceed through the reaction of the corresponding aniline, 4-Bromo-2-(trifluoromethoxy)aniline, with a thiocarbonylating agent. A common and effective method for this transformation is the use of ammonium thiocyanate in the presence of an acid catalyst, which generates isothiocyanic acid in situ.

Figure 2: Proposed synthetic workflow for 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established procedures for the synthesis of similar phenylthiourea derivatives. Optimization of reaction conditions, such as temperature and reaction time, would be necessary.

Step 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)aniline (Precursor)

The synthesis of the aniline precursor is a critical first step. A plausible route involves the bromination of 2-(trifluoromethoxy)aniline.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Bromo-2-(trifluoromethoxy)aniline.

Step 2: Synthesis of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea

-

Reaction Setup: To a solution of 4-Bromo-2-(trifluoromethoxy)aniline in a suitable solvent (e.g., ethanol or a mixture of water and a water-miscible organic solvent), add concentrated hydrochloric acid.

-

Addition of Thiocyanate: Add a solution of ammonium thiocyanate in water to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will crystallize out of the solution.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea.

Reactivity and Potential in Drug Development

The chemical reactivity of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea is largely dictated by the functional groups present in its structure. The thiourea moiety can act as a nucleophile and can be involved in the formation of metal complexes. The bromine atom on the phenyl ring provides a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the introduction of additional molecular diversity.

The trifluoromethoxy group is a key feature that makes this compound particularly interesting for drug development. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The Trifluoromethoxy Advantage in Medicinal Chemistry

-

Metabolic Stability: The trifluoromethoxy group is highly resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug candidate.

-

Lipophilicity and Permeability: The high lipophilicity of the -OCF₃ group can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.[6]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing drug-receptor interactions.

-

Improved Binding Affinity: The unique electronic properties of the trifluoromethoxy group can lead to stronger interactions with biological targets.

Given these properties, 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea represents a valuable scaffold for the synthesis of novel bioactive compounds. The thiourea functional group itself is found in a number of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Therefore, derivatives of this molecule could be explored as potential therapeutic agents in various disease areas.

Safety and Handling

Based on the GHS information for the closely related compound 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea, 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea should be handled with care.[4] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea is a synthetically accessible molecule that holds considerable promise as a building block in drug discovery. The convergence of a reactive thiourea moiety, a versatile bromine handle for further functionalization, and the pharmacologically advantageous trifluoromethoxy group makes it an attractive starting point for the development of new therapeutic agents. While a comprehensive experimental characterization of this specific compound is yet to be widely published, this guide provides a solid foundation for researchers to understand its core properties and to begin exploring its potential in medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is warranted and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

-

PubChem. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for... Available at: [Link]

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available at: [Link]

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]

-

SpectraBase. 1-(4-Bromo-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-thiourea - Optional[13C NMR]. Available at: [Link]

- Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

Sources

- 1. 4-Bromo-2-(trifluoromethyl)phenyl thiourea 97 208186-71-4 [sigmaaldrich.com]

- 2. 1-(4-(TRIFLUOROMETHOXY)PHENYL)-2-THIOUREA | 142229-74-1 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | C8H7F3N2OS | CID 2777352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An Investigative Guide to the Biological Activity of 4-Bromo-2-(trifluoromethoxy)phenylthiourea

Abstract: The unique structural characteristics of 4-Bromo-2-(trifluoromethoxy)phenylthiourea, combining a halogenated and trifluoromethoxylated phenyl ring with a reactive thiourea moiety, suggest a high potential for significant biological activity. While direct experimental data for this specific molecule is not yet available in published literature, this guide synthesizes findings from structurally analogous compounds to build a predictive framework for its potential therapeutic applications. We will explore hypothesized anticancer, antimicrobial, and enzyme inhibitory activities, supported by detailed mechanistic insights and robust, field-proven experimental protocols for validation. This document serves as a comprehensive technical roadmap for researchers and drug development professionals aiming to investigate the pharmacological profile of this novel compound.

Introduction and Molecular Profile

Thiourea derivatives are a class of organic compounds with a rich history in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The biological versatility of the thiourea scaffold (-NH-C(=S)-NH-) stems from its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, enabling diverse interactions with biological macromolecules.[1]

The subject of this guide, 4-Bromo-2-(trifluoromethoxy)phenylthiourea, presents a compelling case for investigation. Its structure is characterized by:

-

A phenylthiourea core , known for its role in various biological interactions.

-

A bromo substituent at the 4-position, which can increase lipophilicity and potentially enhance membrane permeability or participate in halogen bonding.

-

A trifluoromethoxy group (-OCF₃) at the 2-position, a lipophilic electron-withdrawing group known to improve metabolic stability and cell permeability of drug candidates.

Given the absence of direct studies on this compound, this guide will leverage data from related halogenated and trifluoromethyl- or trifluoromethoxy-substituted phenylthioureas to postulate its biological potential and provide a detailed framework for its empirical validation.

Proposed Synthesis Pathway

The synthesis of N-aryl thioureas is a well-established chemical transformation. A common and effective method involves the reaction of a primary aromatic amine with an isothiocyanate. For the synthesis of 4-Bromo-2-(trifluoromethoxy)phenylthiourea, a straightforward two-step process is proposed, starting from the commercially available 4-bromo-2-(trifluoromethoxy)aniline.

Step-by-Step Synthesis Protocol:

-

Formation of the Isothiocyanate Intermediate:

-

Dissolve 4-bromo-2-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane or acetone.

-

Add thiophosgene (CSCl₂) or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI) to the solution in a dropwise manner at 0°C.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 4-bromo-2-(trifluoromethoxy)phenyl isothiocyanate.

-

-

Formation of the Thiourea Derivative:

-

Dissolve the crude isothiocyanate intermediate in a polar aprotic solvent like acetone.

-

Add a solution of aqueous ammonia (NH₃) dropwise to the isothiocyanate solution.

-

The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.

-

The resulting solid precipitate, 4-Bromo-2-(trifluoromethoxy)phenylthiourea, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Visualization of Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Hypothesized Biological Activity I: Anticancer Potential

Numerous studies have demonstrated the potent cytotoxic activity of substituted thiourea derivatives against a range of cancer cell lines.[3][4] Compounds featuring trifluoromethyl and halogen substituents have shown particularly high activity.[3][4] For instance, derivatives with 3,4-dichloro and 4-CF₃-phenyl substituents have displayed IC₅₀ values in the low micromolar range against colon and prostate cancer cells.[3]

Postulated Mechanisms of Action

Based on existing literature, 4-Bromo-2-(trifluoromethoxy)phenylthiourea could exert anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many cytotoxic thioureas trigger programmed cell death.[3] One study showed that a 3,4-dichlorophenylthiourea derivative induced late-stage apoptosis in up to 99% of colon cancer cells.[3] This is often mediated through the disruption of mitochondrial membrane potential and activation of caspases.

-

Inhibition of Signaling Pathways: The Wnt/β-catenin signaling pathway, crucial for cancer cell proliferation and migration, has been identified as a target for some thiourea derivatives.[3][4] Specifically, 2-bromo-5-(trifluoromethoxy)phenylthiourea was found to suppress the proliferation of HeLa cervical cancer cells by inhibiting this pathway.[3][4]

-

Enzyme Inhibition: Phenylthiourea and its analogs are known inhibitors of tyrosinase, an enzyme involved in melanin synthesis and linked to melanoma progression.[5][6] The inhibition is often competitive, with the thiourea molecule blocking substrate access to the enzyme's active site.[6][7]

Visualization of a Potential Signaling Pathway

Caption: Hypothesized inhibition of the Wnt/β-catenin pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps to determine the concentration of the compound that inhibits 50% of cell growth (IC₅₀).

-

Cell Culture:

-

Culture human cancer cell lines (e.g., SW480 colon cancer, PC3 prostate cancer) and a normal cell line (e.g., HaCaT keratinocytes) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000-10,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 4-Bromo-2-(trifluoromethoxy)phenylthiourea in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Replace the media in the wells with fresh media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

| Hypothetical IC₅₀ Values (µM) for 4-Bromo-2-(trifluoromethoxy)phenylthiourea | ||

| Cell Line | Predicted IC₅₀ (µM) | Reference (Cisplatin) IC₅₀ (µM) |

| SW620 (Colon Cancer) | 1.5 - 10 | ~20 |

| PC3 (Prostate Cancer) | 5 - 15 | ~10 |

| K-562 (Leukemia) | < 10 | ~5 |

| HaCaT (Normal Keratinocytes) | > 30 | ~25 |

Hypothesized Biological Activity II: Antimicrobial Potential

Thiourea derivatives and their metal complexes have demonstrated significant antimicrobial activity.[8] Copper(II) complexes of halogenated phenylthioureas, for instance, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL.[8]

Postulated Mechanism of Action

The primary proposed mechanism for antimicrobial action is the inhibition of essential bacterial enzymes. Specifically, certain thiourea-metal complexes act as dual inhibitors of DNA gyrase and topoisomerase IV .[8] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. The thiourea ligand facilitates the delivery of the metal ion to the bacterial cell, where it can interfere with these enzymatic processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the compound in DMSO.

-

Perform a two-fold serial dilution of the compound in MHB in a 96-well plate, creating a concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

| Hypothetical MIC Values (µg/mL) | |

| Bacterial Strain | Predicted MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 2 - 16 |

| Escherichia coli | 16 - 64 |

| Mycobacterium tuberculosis | 4 - 32 |

Conclusion and Future Directions

4-Bromo-2-(trifluoromethoxy)phenylthiourea is a novel chemical entity with substantial, albeit currently unproven, therapeutic potential. Based on the robust biological activities of structurally related compounds, it is strongly hypothesized to possess significant anticancer and antimicrobial properties. The proposed mechanisms, including the induction of apoptosis, inhibition of key signaling pathways like Wnt/β-catenin, and disruption of bacterial DNA replication enzymes, provide a solid foundation for empirical investigation.

The experimental protocols detailed in this guide offer a clear and validated pathway for elucidating the compound's bioactivity profile. Future research should focus not only on confirming these hypothesized activities but also on exploring its potential as an enzyme inhibitor (e.g., for tyrosinase or β-glucuronidase), conducting structure-activity relationship (SAR) studies with related analogs, and ultimately, progressing to in vivo efficacy and safety evaluations. This molecule represents a promising starting point for the development of a new class of therapeutic agents.

References

-

Gomółka, E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. [Link]

-

van den Heuvel, R. H., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. PMC - NIH. [Link]

-

Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online. [Link]

-

Raza, M. A., et al. (2021). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Semantic Scholar. [Link]

-

Yiğit, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]

-

Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link]

-

Kent Academic Repository. (2017). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]

-

Ghiurau, M., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PMC - NIH. [Link]

-

Gomółka, E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [Link]

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives [mdpi.com]

4-Bromo-2-(trifluoromethoxy)phenylthiourea: A Technical Guide to its Potential as a Tyrosinase Inhibitor for Drug Development

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethoxy)phenylthiourea, a halogenated and trifluoromethoxylated phenylthiourea derivative, as a promising candidate for enzyme inhibition, with a primary focus on tyrosinase. Drawing upon the well-established inhibitory profile of the phenylthiourea scaffold and the unique physicochemical properties imparted by its substituents, this document outlines the scientific rationale, synthesis, and a strategic framework for the comprehensive evaluation of this compound. Detailed protocols for in vitro and cell-based assays are provided, alongside a discussion of its potential mechanism of action and considerations for pharmacokinetic profiling. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecule inhibitors for applications in dermatology, cosmetology, and oncology.

Introduction: The Rationale for Investigating 4-Bromo-2-(trifluoromethoxy)phenylthiourea

The thiourea scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Phenylthiourea (PTU) itself is a classical and potent inhibitor of phenoloxidases, particularly tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway.[4][5] The overproduction of melanin leads to hyperpigmentation disorders, and tyrosinase inhibitors are of significant interest for developing skin-whitening agents.[6] Furthermore, the inhibition of tyrosinase has been explored as a therapeutic strategy in certain cancers where the enzyme is overexpressed.

The subject of this guide, 4-Bromo-2-(trifluoromethoxy)phenylthiourea, is a structurally intriguing analog of PTU. The introduction of a bromine atom and a trifluoromethoxy group onto the phenyl ring is hypothesized to significantly modulate its biological activity. The trifluoromethoxy (-OCF₃) group, in particular, is a powerful modulator of physicochemical properties in drug design. It is known to enhance lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8][9][10] These properties can lead to improved membrane permeability and overall bioavailability.[7][8] The bromine atom, an electron-withdrawing group, can also influence the electronic environment of the molecule, potentially enhancing its interaction with the target enzyme.

This guide, therefore, puts forth the hypothesis that 4-Bromo-2-(trifluoromethoxy)phenylthiourea is a potent tyrosinase inhibitor with potential therapeutic and cosmetic applications. The subsequent sections will detail the synthesis of this compound and a comprehensive strategy for validating its inhibitory potential.

Synthesis of 4-Bromo-2-(trifluoromethoxy)phenylthiourea

The synthesis of N-substituted phenylthioureas is a well-established process in organic chemistry.[11] A common and efficient method involves the reaction of the corresponding substituted aniline with an isothiocyanate. For the synthesis of 4-Bromo-2-(trifluoromethoxy)phenylthiourea, a two-step process is proposed, starting from 4-bromo-2-(trifluoromethoxy)aniline.

Synthesis Workflow

The proposed synthetic route involves the conversion of 4-bromo-2-(trifluoromethoxy)aniline to its isothiocyanate derivative, followed by reaction with ammonia to yield the final thiourea compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)phenyl isothiocyanate

-

To a solution of 4-bromo-2-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thiophosgene (1.1 equivalents) or a solution of carbon disulfide (excess) and a coupling agent like dicyclohexylcarbodiimide (DCC) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-